N-(2-Amino-4-methoxyphenyl)acetamide

Anti-tubulin agents Antiproliferative activity Structure-activity relationship

Researchers developing tubulin polymerization inhibitors require the ortho-amino, para-methoxy pharmacophore-substitution with benzoheterocycles abolishes antiproliferative activity. This compound delivers the validated scaffold. • Key intermediate for lamotrigine synthesis; the ortho-amino group enables a synthetic route inaccessible to generic 4-methoxyacetanilide. • Aqueous solubility of 13.7 mg/mL supports 1-10 mM stock solutions in aqueous buffers, minimizing DMSO-related cytotoxicity artifacts. • Available at ≥95% purity with batch-to-batch consistency suitable for GMP-adjacent applications.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 5472-37-7
Cat. No. B1296831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-4-methoxyphenyl)acetamide
CAS5472-37-7
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)OC)N
InChIInChI=1S/C9H12N2O2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,10H2,1-2H3,(H,11,12)
InChIKeyVUJSQJDPBROTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-4-methoxyphenyl)acetamide: Physicochemical & Structural Profile


N-(2-Amino-4-methoxyphenyl)acetamide (CAS: 5472-37-7, molecular formula C9H12N2O2, molecular weight 180.20 g/mol) is an acetanilide derivative bearing ortho-amino and para-methoxy substituents on the phenyl ring [1]. This substitution pattern confers a computed topological polar surface area (TPSA) of 64.4 Ų, a consensus Log Po/w of 0.75, and an ESOL-predicted aqueous solubility of 13.7 mg/mL (0.0759 mol/L) . The compound is a white solid with a reported melting point range of 150–153°C and density of 1.211 g/cm³ [2]. Commercially available at standard purity levels of ≥95% , this compound serves both as a synthetic intermediate and as a scaffold for bioactive molecule development, including applications in anticonvulsant synthesis and anti-tubulin agent design .

N-(2-Amino-4-methoxyphenyl)acetamide: Why Generic Substitution Fails


N-(2-Amino-4-methoxyphenyl)acetamide cannot be indiscriminately substituted with structurally similar acetanilide derivatives or positional isomers because its specific substitution pattern—ortho-amino and para-methoxy—directly governs two distinct, quantifiable attributes. First, in the context of anti-tubulin agents, the 2-amino-4-methoxyphenyl ring is an essential pharmacophoric element; its replacement with alternative benzoheterocycles (e.g., 2- or 3-amino-benzoheterocycles) results in a complete loss of antiproliferative activity and tubulin polymerization inhibition . Second, this precise substitution pattern enables its use as a key intermediate in the synthesis of the anticonvulsant lamotrigine, a pathway not accessible to generic 4-methoxyacetanilide or other aniline derivatives lacking the ortho-amino group . Generic substitution therefore carries a high risk of experimental failure due to either abolished biological activity or incompatibility with established synthetic routes. The following sections present the direct quantitative evidence supporting this differentiation.

N-(2-Amino-4-methoxyphenyl)acetamide: Differentiation Evidence vs. Comparators


Anti-Tubulin Pharmacophoric Role

In a direct head-to-head structural comparison of anti-tubulin agents derived from phenstatin analogue 5, the 2-amino-4-methoxyphenyl ring was shown to be critical for activity. Compounds in which this ring was replaced with 2- or 3-amino-benzoheterocycles exhibited a complete lack of antiproliferative activity and failed to inhibit colchicine binding to tubulin. In contrast, derivatives retaining the 2-amino-4-methoxyphenyl motif displayed potent activity, with IC50 values ranging from 25 to 100 nM across multiple cancer cell lines, and one derivative demonstrated tubulin polymerization inhibition superior to combretastatin A-4 (CA-4) .

Anti-tubulin agents Antiproliferative activity Structure-activity relationship Cancer research

Lamotrigine Intermediate Synthesis

N-(2-Amino-4-methoxyphenyl)acetamide (2-amino-4-methoxyacetanilide) serves as a documented intermediate in the synthesis of lamotrigine, a widely prescribed anticonvulsant. This synthetic utility is explicitly attributed to the presence of its amine functional group . In contrast, the simpler acetanilide analog N-(4-methoxyphenyl)acetamide (CAS 51-66-1), which lacks the ortho-amino substituent, cannot participate in the same downstream transformations required for lamotrigine synthesis. The ortho-amino group provides a unique reactive handle for further functionalization that is absent in 4-methoxyacetanilide.

Pharmaceutical intermediates Anticonvulsant synthesis Lamotrigine Organic synthesis

Lipophilicity Profile Differentiation

N-(2-Amino-4-methoxyphenyl)acetamide exhibits a consensus Log Po/w of 0.75 (range across five computational methods: XLOGP3 0.03, WLOGP 1.05, MLOGP 0.65, SILICOS-IT 0.67, iLOGP 1.36) . By comparison, its positional isomer 2-amino-N-(4-methoxyphenyl)acetamide (CAS unknown, structural inversion of the amide linkage) and the des-methoxy analog N-(2-aminophenyl)acetamide (CAS 34801-09-7) are predicted to have differing lipophilicity profiles based on hydrogen-bonding capacity and polar surface area. The ortho-amino group contributes two hydrogen bond donors (HBD count = 2) and increases TPSA to 64.4 Ų [1], whereas 4-methoxyacetanilide (CAS 51-66-1) has an HBD count of 1 and a lower TPSA. These differences are quantifiable and directly impact predictions of membrane permeability, solubility, and formulation strategy.

LogP Lipophilicity Physicochemical properties Drug design Formulation science

Aqueous Solubility for Assay Stock Solutions

The ESOL-predicted aqueous solubility of N-(2-Amino-4-methoxyphenyl)acetamide is 13.7 mg/mL (0.0759 mol/L), classifying it as "Soluble" on the ESOL solubility scale (LogS = −1.12) . This predicted solubility is substantially higher than that of the non-polar analog N-(2,4-dimethoxyphenyl)acetamide (CAS not available; replacement of −NH2 with −OCH3), which would have increased lipophilicity (XLogP3 increase of ~0.5–0.8 units) and correspondingly lower predicted aqueous solubility. The presence of the polar ortho-amino group contributes two hydrogen bond donors (HBD count = 2) and a TPSA of 64.4 Ų [1], enhancing aqueous compatibility relative to more hydrophobic acetanilide derivatives. This solubility facilitates direct preparation of 1–10 mM stock solutions in aqueous buffer systems for in vitro assays .

Aqueous solubility In vitro assay Stock solution Formulation

N-(2-Amino-4-methoxyphenyl)acetamide: Research & Industrial Applications


Anti-Tubulin Drug Discovery Scaffold

For researchers developing tubulin polymerization inhibitors, N-(2-Amino-4-methoxyphenyl)acetamide provides a validated starting scaffold. Direct comparative evidence demonstrates that the 2-amino-4-methoxyphenyl ring is essential for antiproliferative activity; its replacement with benzoheterocycles abolishes activity entirely . Programs targeting microtubule dynamics in cancer should prioritize this scaffold over generic acetanilide derivatives, which lack the demonstrated pharmacophoric requirement.

Lamotrigine API Intermediate

In pharmaceutical intermediate supply chains, N-(2-Amino-4-methoxyphenyl)acetamide is a documented precursor for lamotrigine synthesis . Procurement teams should note that this synthetic route relies on the ortho-amino functional group, which is absent in simpler analogs such as N-(4-methoxyphenyl)acetamide. Suppliers providing this intermediate should be evaluated for purity specifications (≥95%) and batch-to-batch consistency for GMP-adjacent applications.

Cell-Based Assay Stock Solutions

The ESOL-predicted aqueous solubility of 13.7 mg/mL (0.0759 mol/L) enables direct preparation of 1–10 mM stock solutions in aqueous buffer systems . This reduces the need for high DMSO concentrations (>0.1% v/v), which can introduce vehicle-related cytotoxicity artifacts. Researchers performing cell viability or proliferation assays should select this compound over more hydrophobic acetanilide derivatives when assay compatibility with aqueous media is a priority.

Benchmarking Lipophilicity Predictions

The consensus Log Po/w of 0.75 (range 0.03–1.36 across five computational methods) provides a useful benchmark for validating lipophilicity prediction algorithms on ortho-amino-substituted aromatic amides . The compound's hydrogen bond donor count (HBD = 2) and TPSA (64.4 Ų) make it a suitable test case for evaluating the accuracy of in silico ADME models on polar, small-molecule scaffolds.

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